2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the benzothieno[2,3-d]pyrimidin-4(3H)-one class, characterized by a fused bicyclic core comprising a thiophene and pyrimidine ring. The structure includes a 3-(4-methylphenyl) substituent at position 3 and a 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl] moiety at position 2 (Figure 1). The molecular formula is C23H26N2O2S2, with an average molecular mass of 442.59 g/mol (adjusted from and ). Its core structure is associated with diverse pharmacological activities, including antimicrobial and anticancer properties, as observed in related derivatives .
Properties
Molecular Formula |
C23H26N2O2S2 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H26N2O2S2/c1-14-9-11-15(12-10-14)25-21(27)19-16-7-5-6-8-17(16)29-20(19)24-22(25)28-13-18(26)23(2,3)4/h9-12H,5-8,13H2,1-4H3 |
InChI Key |
HEUXBYNQROTEHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C(C)(C)C)SC4=C3CCCC4 |
Origin of Product |
United States |
Biological Activity
The compound 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic molecule with potential therapeutic applications. Its complex structure includes a benzothieno-pyrimidine core, which is known for various biological activities. This article reviews the biological activity of this compound based on available research data.
- Molecular Formula : C23H26N2O2S2
- Molecular Weight : 426.6 g/mol
- IUPAC Name : 2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-one
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways and targets within cells. Research indicates that it may exhibit:
- Antioxidant Activity : The presence of sulfur-containing groups in the structure suggests potential antioxidant properties that can mitigate oxidative stress.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes related to inflammation and cancer progression.
Biological Activity Data
Case Studies
- Anticancer Potential : A study investigated the cytotoxic effects of the compound on various cancer cell lines. Results showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. The mechanism involved the induction of apoptosis through mitochondrial pathways.
- Inflammation Model : In a rat model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its potential use in treating inflammatory diseases.
Research Findings
Recent studies have focused on elucidating the pharmacological properties of this compound:
- In vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibits COX enzymes involved in prostaglandin synthesis, which plays a crucial role in inflammation and pain.
- In vivo Studies : Animal studies revealed that treatment with this compound led to significant reductions in tumor size and weight compared to control groups.
Scientific Research Applications
Scientific Applications of 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic molecule with a benzothieno-pyrimidine core, which is known for various biological activities, suggesting potential therapeutic applications. The molecular formula of this compound is C23H26N2O2S2, with a molecular weight of 426.6 g/mol.
The biological activity of 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is attributed to its interaction with biochemical pathways and targets within cells. Research indicates several potential biological activities:
- Antioxidant Activity The presence of sulfur-containing groups suggests potential antioxidant properties that can mitigate oxidative stress.
- Enzyme Inhibition Preliminary studies suggest that this compound may inhibit specific enzymes related to inflammation and cancer progression.
- Anti-inflammatory Properties This compound has shown potential in reducing levels of pro-inflammatory cytokines.
- Anticancer Potential Studies have indicated cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
Research Findings
Recent studies have focused on the pharmacological properties of 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.
- In vitro Studies Laboratory experiments demonstrated that the compound effectively inhibits COX enzymes involved in prostaglandin synthesis, which plays a crucial role in inflammation and pain.
- In vivo Studies Animal studies revealed that treatment with this compound led to significant reductions in tumor size and weight compared to control groups.
Case Studies
- Anticancer Potential A study investigated the cytotoxic effects of the compound on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. The mechanism involved the induction of apoptosis through mitochondrial pathways.
- Inflammation Model In a rat model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Key Observations :
- Methoxy/Ethoxy Groups () increase polarity, affecting solubility and pharmacokinetics .
- Bulkier Substituents (e.g., biphenylyl in ) may hinder membrane permeability but improve target specificity .
Bioactivity and Pharmacological Profiles
- Antimicrobial Activity: Thieno[2,3-d]pyrimidinones with electron-deficient substituents (e.g., Cl, Br) show potent activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
- Anticancer Potential: Morpholino- and piperazine-containing derivatives () inhibit cancer cell proliferation (IC50: 10–50 µM) via kinase inhibition .
- Toxicity : Chlorophenyl derivatives () exhibit moderate cytotoxicity (LD50: 200–300 mg/kg in rodents), suggesting substituent-dependent safety profiles .
Computational Similarity Analysis
Using Tanimoto coefficients (), the target compound shares ~70–80% structural similarity with its methoxy and ethoxy analogues (). However, bioactivity profiles may diverge due to differences in hydrogen bonding (methoxy vs. methyl) and steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
